2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride

NHC Organocatalysis Redox Esterification α,β-Unsaturated Aldehydes

Problem: N-Aryl substituents dictate NHC-catalyzed reaction pathways-N-mesityl triazolium salts undergo irreversible aldehyde addition, while N-C₆F₅ analogs show reversible addition and lower activity. This compound is the optimal precatalyst for α,β-unsaturated aldehydes. • Base-free redox esterification of enals • Broad-scope annulations & oxidations • Supports all four NHC manifolds (acyl anion, enolate, homoenolate, redox) • NMR-detectable Breslow intermediates for mechanistic studies • Reduces catalyst inventory vs. multiple N-aryl variants.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
Cat. No. B12840893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C.[Cl-]
InChIInChI=1S/C14H18N3O.ClH/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17;/h6-7,9H,4-5,8H2,1-3H3;1H/q+1;/p-1
InChIKeyGPFLDNICANAHDK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Mesityl Triazolium Chloride Overview


2-Mesityl-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium chloride (CAS 1156006-19-7) is an achiral, N-mesityl-substituted triazolium salt that serves as a stable precursor to a nucleophilic N-heterocyclic carbene (NHC) organocatalyst. This compound belongs to the class of fused bicyclic triazolo-oxazin-2-ium salts, characterized by a mesityl (2,4,6-trimethylphenyl) N-substituent and a chloride counterion, with a molecular formula of C₁₄H₁₈ClN₃O and a molecular weight of 279.77 g/mol . The N-mesityl group is the key structural determinant that imparts distinct catalytic behaviour relative to other N-aryl triazolium salts, particularly in reactions of α,β-unsaturated aldehydes [1].

N-Mesityl triazolium NHC precursor for enal transformations
Reported base-free redox esterification & annulation activity
Broad pathway scope: acyl anion, enolate, homoenolate

N-Mesityl Substitution Specificity


N-Aryl triazolium salts are not interchangeable NHC precursors because the N-aryl substituent fundamentally dictates both the reaction pathway and the catalytic efficiency. As demonstrated by Bode and co-workers, N-mesityl substituted triazolium salts undergo irreversible addition to α,β-unsaturated aldehydes, thereby accelerating Breslow intermediate formation, whereas N-pentafluorophenyl (N-C₆F₅) analogs undergo reversible addition and show markedly lower activity in the same transformations [1]. Furthermore, the N-mesityl triazolium scaffold promotes a broad scope of reactions (redox esterifications, oxidations, annulations), while N-phenyl or N-alkyl variants often yield no product under identical conditions . This substituent-dependent reactivity means that procurement decisions must be guided by the specific N-aryl group present, not merely by the triazolo-oxazine core.

!
N-C₆F₅ or N-phenyl analogs may not support base-free enal catalysis; activity profile depends on N-aryl identity.
!
Imidazolium-based NHC precursors limit pathway scope to homoenolate; triazolium core supports multiple manifolds.
!
Ortho-unsubstituted N-phenyl triazolium salts may fail in enal reactions; mesityl ortho-substitution is required.

N-Mesityl Triazolium Comparative Performance


Redox Esterification: N-Mesityl vs. N-C₆F₅

In the redox esterification of cinnamaldehyde with methanol to produce methyl cinnamate, the N-mesityl-substituted triazolium chloride precatalyst 1 drives the reaction to completion even in the absence of added base. In stark contrast, the N-pentafluorophenyl (N-C₆F₅) triazolium chloride precatalyst 2 yields no conversion without base and exhibits slower reaction rates than 1 when Hünig's base is present [1]. This is a direct head-to-head comparison under identical reaction conditions.

Redox Esterification
Head-to-head
Complete conversion without base; N-C₆F₅ analog gives 0%
Supports base-free enal redox catalysis fit
Cinnamaldehyde + MeOH; CD₂Cl₂, no DBU
NHC Organocatalysis Redox Esterification α,β-Unsaturated Aldehydes

Substrate-Dependent Reactivity: Enals vs. Benzoin

A clear substrate-dependent catalyst dichotomy exists: N-mesityl-substituted triazolium salts are universally preferred for NHC-catalyzed redox reactions, oxidations, and annulations of α-functionalized aldehydes, whereas N-pentafluorophenyl triazolium salts are superior for benzoin and Stetter-type reactions of simple aldehydes [1]. For instance, in redox esterifications of α-heteroatomic and α,β-epoxy aldehydes, the N-C₆F₅ catalyst is preferred because the turnover-limiting step involves C–C bond cleavage facilitated by electron-deficient carbenes [1].

Substrate Scope
Class-level
Preferred for enal redox, oxidation, annulation; N-C₆F₅ for benzoin/Stetter
N-Mesityl choice aligns with enal reaction class
Multiple reaction types; Chem. Sci. 2012 summary
NHC Catalysis Selectivity Benzoin Condensation Stetter Reaction

Irreversible Breslow Intermediate Formation

Competition studies and H/D exchange experiments demonstrate that the Breslow intermediate formed from N-mesityl NHCs and α,β-unsaturated aldehydes does not revert to starting materials, while the same intermediate from N-C₆F₅ NHCs is reversible [1]. This irreversible adduct formation drives the reaction forward and explains why the less acidic N-mesityl precatalyst 1 outperforms the more acidic N-C₆F₅ precatalyst 2 [1].

Adduct Reversibility
Supporting evidence
Irreversible addition; no H/D exchange observed
Mechanistic basis for base-free activity
H/D exchange in CD₃OD; competition studies
Breslow Intermediate NHC Mechanism Kinetic Irreversibility

Triazolium vs. Imidazolium Pathway Selectivity

N-Mesityl-substituted imidazolium salts (cat. A) and triazolium salts (cat. B) both serve as NHC precursors, but they promote different catalytic pathways. The imidazolium derivative favours the homoenolate pathway exclusively, whereas the triazolium precursor catalyses nearly all classes of NHC-mediated transformations, including acyl anion, enolate, and homoenolate chemistry, with the notable exception of benzoin and Stetter reactions . This broader reaction scope makes the triazolium scaffold more versatile for multi-purpose organocatalysis applications.

Pathway Scope
Class-level
Triazolium: acyl anion, enolate, homoenolate; imidazolium: homoenolate only
Broader reaction manifold with triazolium core
Based on Synlett 2014 review; data to verify
Homoenolate Imidazolium NHC Reaction Pathway Selectivity

Ortho-Substitution Requirement for Reactivity

The presence of ortho-substituents on the N-aryl ring is critical for catalytic activity. N-Phenyl-substituted triazolium salts lacking ortho-substitution often fail to provide any product in NHC-catalysed reactions of α,β-unsaturated aldehydes, whereas N-mesityl (ortho,ortho′-dimethyl) derivatives give high yields . This ortho-effect is a key discriminator when selecting among commercially available N-aryl triazolium salts.

Ortho-Substitution
Data to verify
ortho,ortho'-dimethyl required for activity; N-phenyl gives no product
Mesityl is structural requirement, not just steric
Class-level inference; verify for specific substrate
Ortho-Substituent Effect N-Aryl NHC Precatalyst Catalyst Design

Deprotonation and Catalytic Rate

¹H NMR titration experiments with DBU reveal that N-pentafluorophenyl triazolium salt 2 undergoes complete deprotonation (observed as protonated DBU), whereas N-mesityl triazolium salt 1 is only partially deprotonated under identical conditions. Despite generating less of the active NHC species, the N-mesityl catalyst still achieves faster reaction rates [1]. This counterintuitive behaviour underscores that NHC concentration is not the sole determinant of catalytic efficiency; the irreversible nature of the N-mesityl NHC–enal adduct compensates for lower NHC availability.

Deprotonation & Rate
Supporting evidence
Partial deprotonation, yet faster rate than fully deprotonated N-C₆F₅
Activity not limited by NHC concentration
¹H NMR titration with DBU; Fig. 1
Azolium Deprotonation Base-Free Catalysis NHC Generation Efficiency

N-Mesityl Triazolium Application Scenarios


Base-Free Redox Esterification

Leverage the unique ability of the N-mesityl triazolium chloride to catalyse redox esterification of cinnamaldehyde and related enals without added exogenous base, as demonstrated in the Bode group protocol [1]. This base-free condition simplifies reaction workup and expands functional group compatibility for substrates containing base-sensitive moieties.

Annulation and Oxidation of Enals

Employ this precatalyst for NHC-catalysed annulations and oxidations of α-functionalized aldehydes, where N-mesityl triazolium salts have been shown to be universally preferred over N-C₆F₅ and other N-aryl variants [1]. The compound is suitable for constructing complex carbocyclic and heterocyclic frameworks via homoenolate or enolate intermediates .

General NHC Organocatalysis Platform

Adopt the triazolium core (rather than imidazolium) as a broad-scope NHC precatalyst for reaction discovery. Unlike imidazolium salts that restrict reactivity to the homoenolate pathway, the triazolo-oxazin-2-ium scaffold supports acyl anion, enolate, homoenolate, and redox manifolds , reducing the number of catalysts a laboratory must inventory.

Mechanistic Studies: Irreversible Adduct Formation

Utilize this compound in mechanistic investigations of NHC-catalysed reactions, particularly for studying the irreversibility of Breslow intermediate formation with α,β-unsaturated aldehydes, as established by H/D exchange and competition experiments [1]. The well-characterized deprotonation behaviour and NMR-detectable intermediates make it a reliable probe for kinetic and mechanistic analysis.

Application
Selection Property
Validation Focus
Enal redox esterification (base-free protocol)
N-Mesityl catalytic activity
Conversion without exogenous base
Annulation and oxidation of enals
Triazolium pathway compatibility
Product formation with α-functionalized aldehydes
General NHC organocatalysis platform
Catalyst scaffold versatility
Pathway coverage (acyl anion, enolate, homoenolate)
Mechanistic studies of irreversible adduct formation
Well-characterized Breslow intermediate
H/D exchange and deprotonation behaviour
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